molecular formula C12H14O5 B8130827 5-Isopropoxy-isophthalic acid monomethyl ester

5-Isopropoxy-isophthalic acid monomethyl ester

Cat. No. B8130827
M. Wt: 238.24 g/mol
InChI Key: KWBOAQMDZIMEIC-UHFFFAOYSA-N
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Patent
US07585885B2

Procedure details

Stir 5-isopropoxy-isophthalic acid dimethyl ester (3.7 g, 14.7 mmol) and NaOH (0.56 g, 14 mmol) in methanol (100 mL) and water (2 mL) overnight at room temperature. Concentrate methanol and redissolve the residue in diethyl ether (100 mL) and water (100 mL). Separate the layers and wash with diethyl ether. Concentrate the diethyl ether layer and recover 5-isopropoxy-isophthalic acid dimethyl ester (0.45 g). Acidify the aqueous layer with 5 N HCl to about pH=2, extract with ethyl acetate (3×50 mL). Wash the combined organic layers with saturated aqueous sodium chloride, dry (sodium sulfate) and concentrate to give the title compound (3.0 g, 86%).
Name
5-isopropoxy-isophthalic acid dimethyl ester
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:13]=[C:12]([O:14][CH:15]([CH3:17])[CH3:16])[CH:11]=[C:6]([C:7]([O:9]C)=[O:8])[CH:5]=1.[OH-].[Na+]>CO.O.C(OCC)C>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:13]=[C:12]([O:14][CH:15]([CH3:16])[CH3:17])[CH:11]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
5-isopropoxy-isophthalic acid dimethyl ester
Quantity
3.7 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)OC(C)C)=O
Name
Quantity
0.56 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the diethyl ether layer
CUSTOM
Type
CUSTOM
Details
recover 5-isopropoxy-isophthalic acid dimethyl ester (0.45 g)
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(C(=O)O)=CC(=C1)OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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